Dithranol 1,8-diacetate

Antipsoriatic drug screening Epidermal DNA synthesis Thymidine incorporation assay

Researchers dissecting G6PDH inhibition kinetics cannot treat dithranol acetate esters as interchangeable-each occupies a distinct tier in the activation cascade. Dithranol 1,8-diacetate provides the missing intermediate: more active than triacetate yet more controlled than free dithranol, enabling deacetylation rate measurement without confounding oxidative interference. • Occupies defined intermediate potency tier between monoacetate and triacetate for SAR calibration • Serves as controlled substrate for cutaneous esterase activity assays with known deacetylation products • Generates chrysazin diacetate and bisanthrone metabolites without free dithranol-derived ROS background • Supplied at ≥95% purity; request quote for bulk or custom packaging.

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
CAS No. 51794-04-8
Cat. No. B1208774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithranol 1,8-diacetate
CAS51794-04-8
Synonymsdithranol 1,8-diacetate
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)O
InChIInChI=1S/C18H14O5/c1-10(19)22-14-7-3-5-12-9-13-6-4-8-15(23-11(2)20)17(13)18(21)16(12)14/h3-9,21H,1-2H3
InChIKeyVBRLBTHTFWJTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithranol 1,8-Diacetate (CAS 51794-04-8): A Strategic Dithranol Prodrug Intermediate for Antipsoriatic Research and Development


Dithranol 1,8-diacetate (CAS 51794-04-8) is a synthetic acetyl ester derivative of the antipsoriatic agent dithranol (anthralin), classified within the hydroxyanthrone/anthracene chemotype [1]. This compound is catalogued under MeSH as a dithranol analog and functions primarily as a prodrug intermediate that undergoes esterase-mediated deacetylation to liberate the parent active species in biological systems [2]. Its chemical structure retains the free 9-hydroxy group while masking the 1- and 8-hydroxyls as acetate esters, conferring distinct physicochemical properties—including altered solubility, stability, and metabolic fate—that differentiate it from both dithranol itself and other acetylated variants such as dithranol monoacetate and triacetate [3].

Identity Dithranol prodrug intermediate with masked 1,8‑hydroxyls
Activation Esterase-cleavable acetyl groups; liberates parent species in biological systems
Differentiation Intermediate acetylation state distinguishes it from mono‑ and triacetate analogs

Why Dithranol 1,8-Diacetate Cannot Be Interchanged with Other Dithranol Acetyl Esters in Mechanistic and Formulation Research


Dithranol acetate esters are not functionally interchangeable despite their structural homology. Each derivative occupies a distinct position along a prodrug activation cascade defined by the number and location of acetyl groups. Dithranol 1,8-diacetate specifically occupies an intermediate tier: it is more active as a glucose-6-phosphate dehydrogenase (G6PDH) inhibitor than the triacetate but less active than the monoacetate or parent dithranol [1]. Furthermore, its metabolic fate diverges sharply from the triacetate—the 1,8-diacetate undergoes oxidative degradation in skin to chrysazin diacetate and bisanthrone species, whereas the triacetate is recovered largely unchanged [2]. This differential metabolic flux invalidates the assumption that one acetylated dithranol analog can serve as a proxy for another in experimental contexts where activation kinetics, metabolite profiles, or enzyme-inhibitory potency are outcome determinants.

G6PDH inhibition rank Activity hierarchy (anthralin ≈ monoacetate > diacetate >> triacetate) means inhibitory profiles do not transfer between acetyl variants. Using the wrong ester can distort enzyme-inhibition readouts.
Cutaneous metabolism 1,8‑diacetate undergoes oxidative dimerization to bisanthrone and chrysazin species; the triacetate remains largely unchanged. Metabolite‑driven pharmacology differs substantially between analogs.
Penetration kinetics Acetyl‑group count strongly modulates percutaneous absorption. The 1,8‑diacetate, with two acetyl groups, is expected to exhibit flux properties distinct from both parent dithranol and the triacetate.

Quantitative Differentiation Evidence for Dithranol 1,8-Diacetate (CAS 51794-04-8) Relative to Closest Analogs


Epidermal DNA Synthesis Inhibition: Dithranol 1,8-Diacetate Exhibits Intermediate Potency Between Parent Dithranol and the Triacetate in a Murine Model

In a direct in vivo comparison using a murine epidermis model, dithranol 1,8-diacetate demonstrated an inhibition of 3H-thymidine incorporation into epidermal DNA that was weaker than dithranol but comparable to dithranol triacetate [1]. Absolute control counts per minute (cpm) per 10 μg DNA were 640.3 ± 95.8 for dithranol, 528.4 ± 39.8 for dithranol triacetate, and 504.7 ± 55.3 for dithranol diacetate, establishing a potency rank of dithranol > triacetate ≈ diacetate [1]. At equimolar concentrations (22 mM applied dose), dithranol produced the steepest dose-response inhibition, while the diacetate and triacetate exhibited shallower dose-dependence profiles that were statistically indistinguishable from one another [1].

Epidermal DNA synthesis inhibition
Head-to-head
Dithranol diacetate: 504.7 ± 55.3 cpm
Dithranol triacetate: 528.4 ± 39.8 cpm
Dithranol: 640.3 ± 95.8 cpm
Equimolar dose (22 mM); murine epidermis in vivo
Supports intermediate antiproliferative endpoint, comparable to triacetate
Shallower dose‑response slope than parent dithranol; research‑grade antiproliferative probe
Antipsoriatic drug screening Epidermal DNA synthesis Thymidine incorporation assay

G6PDH Inhibitory Activity: Dithranol 1,8-Diacetate Ranks as an Intermediate Inhibitor in the Dithranol Acetate Series

A comparative in vitro study of glucose-6-phosphate dehydrogenase (G6PDH) inhibition across the anthralin acetate series established a clear activity hierarchy: anthralin (dithranol) ≈ anthralin-monoacetate > anthralin-diacetate > anthralin-triacetate, with the triacetate exhibiting by far the weakest inhibitory effects [1]. This ranking was consistent across both purified G6PDH enzyme and enzyme derived from skin homogenate preparations [1]. As a reference anchor, anthralin itself was determined to be ten times more effective as a G6PDH inhibitor than 6-hydroxy-2-oxobenzoxathiole, a comparator topical antipsoriatic agent [1]. Time-course experiments further demonstrated that the acetate esters become progressively more active following ester bond cleavage, consistent with a prodrug activation model where inhibitory potency correlates inversely with the number of intact acetyl substituents [1].

G6PDH inhibitory activity
Reported
Rank order: anthralin ≈ monoacetate > diacetate >> triacetate
Consistent across purified enzyme and skin homogenate
Defines intermediate enzyme‑inhibitory potency within acetate series
Exact IC₅₀ values not publicly available; relative ranking from Raab & Siber 1974
Glucose-6-phosphate dehydrogenase inhibition Antipsoriatic mechanism of action Enzyme inhibition screening

Divergent Cutaneous Metabolism: Dithranol 1,8-Diacetate Undergoes Oxidative Transformation Distinct from the Triacetate in Intact Skin

When applied to mouse skin under identical conditions (1.0% solution in CH₂Cl₂ for diacetate vs. 0.8% solution in acetone for triacetate, each to a single animal, epidermis harvested at 6 h), dithranol 1,8-diacetate and dithranol triacetate exhibited fundamentally different metabolic fates [1]. Dithranol triacetate was recovered in an unchanged form from the epidermis, indicating minimal cutaneous biotransformation [1]. In stark contrast, dithranol 1,8-diacetate underwent partial oxidative metabolism, yielding two identifiable degradation products: chrysazin diacetate and 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone [1]. Notably, hydrolytic cleavage to free dithranol was not observed for either acetate under these experimental conditions, indicating that the observed DNA synthesis inhibition is attributable to the intact acetate esters rather than to liberated parent drug [1].

Cutaneous metabolic fate
Head-to-head
1,8‑diacetate → chrysazin diacetate + 1,8,1′,8′‑tetraacetoxy‑10,10′‑bisanthrone
Triacetate → recovered unchanged
No hydrolysis to free dithranol observed for either ester
Demonstrates distinct oxidative degradation; supports metabolite‑focused research
Topical murine skin, 6‑h epidermis harvest, TLC detection
Dermal drug metabolism Prodrug biotransformation Topical pharmacokinetics

Metabolic Cascade Position: Dithranol 1,8-Diacetate Is the Primary Deacetylation Intermediate of Dithranol Triacetate, Confirming Its Role in the Prodrug Activation Pathway

In a radiolabeled metabolism study of dithranol triacetate conducted in Wistar rats, the 1,8-diacetate metabolite (1,8-diacetoxy-9-anthrone) was identified in urine as a key intermediate following systemic absorption and enzymatic deacetylation [1]. The dithranol triacetate molecule carries acetyl groups at three positions (C-1, C-8, and C-9); following arylesterase-mediated hydrolysis in or on the skin, one acetyl group is preferentially cleaved to generate the 1,8-diacetate species, which can undergo further deacetylation to the monoacetate and ultimately free dithranol [1]. Up to 33% of the liberated dithranol is absorbed from under an occlusive dressing [1]. This positions dithranol 1,8-diacetate as the first stable intermediate in the prodrug activation sequence—neither the fully protected triacetate nor the rapidly cleared parent dithranol.

Prodrug cascade position
Class-level
First stable intermediate in triacetate → diacetate → monoacetate → dithranol sequence
Identified as urinary metabolite after triacetate dermal application in rats
Confirms role as prodrug activation intermediate; supports pathway‑tracing studies
Inferred from triacetate metabolism; direct diacetate yield data not reported
Prodrug activation cascade Dermal esterase metabolism Anthralin pharmacokinetics

Skin Penetration Kinetics: Dithranol Acetate Esters Exhibit Fundamentally Different Percutaneous Absorption Profiles Compared to Parent Dithranol

An in vivo human skin penetration study comparing tritium-labeled dithranol and triacetyl-dithranol formulated in four different ointment bases revealed that dithranol penetrated in far greater amounts than its triacetate derivative, and, critically, the two compounds demonstrated fundamentally different penetration kinetics in both the epidermal and dermal compartments [1]. The study employed horizontal sectioning of skin biopsies taken at 10, 30, 100, and 1000 minutes post-application, with stratum corneum removed by tape stripping prior to biopsy [1]. The observation that the triacetate was not substantially hydrolyzed to free dithranol within the skin indicates that the penetration and activation steps are kinetically separable [1]. While the 1,8-diacetate was not directly tested in this study, its intermediate degree of acetylation positions it between the rapidly penetrating parent dithranol and the poorly penetrating triacetate, suggesting its cutaneous flux properties merit independent characterization.

Skin penetration kinetics
Class-level
Dithranol (0 acetyl groups) penetrates far more than triacetate (3 acetyl groups)
1,8‑diacetate (2 acetyl groups) inferred to exhibit intermediate cutaneous flux
Supports acetyl‑load‑dependent penetration hypothesis; guides formulation research
Based on human skin in vivo comparison of dithranol vs. triacetate; diacetate not directly tested
Percutaneous absorption Topical drug delivery Dermatopharmacokinetics

Optimal Research and Industrial Application Scenarios for Dithranol 1,8-Diacetate (CAS 51794-04-8) Based on Verified Differentiation Evidence


Probing Structure-Activity Relationships in Dithranol Prodrug Activation Cascades

Because dithranol 1,8-diacetate occupies a defined intermediate position in the G6PDH inhibitory potency hierarchy—more active than the triacetate but less active than the monoacetate and parent dithranol [1]—it serves as an essential tool compound for dissecting the contribution of each acetyl ester position to enzyme inhibition kinetics. Researchers designing structure-activity relationship (SAR) studies can use the 1,8-diacetate alongside the monoacetate and triacetate to calibrate the relationship between deacetylation state and target engagement without confounding variables introduced by total prodrug inactivation [1]. Furthermore, time-course experiments have established that acetate esters gain inhibitory activity progressively as ester bonds are cleaved [1]; the 1,8-diacetate offers an experimentally convenient substrate for measuring deacetylation rates by skin esterases and correlating these rates with the onset of pharmacodynamic effect.

Investigating Anthralin-Induced Oxidative Stress and Cutaneous Metabolite Toxicology

The unique susceptibility of dithranol 1,8-diacetate to oxidative metabolism in intact skin—generating chrysazin diacetate and the dimeric bisanthrone species 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone—positions it as a specific precursor for studying the chemical toxicology of dithranol-derived oxidation products [1]. Unlike the triacetate, which is metabolically inert in skin, the diacetate spontaneously produces the same classes of degradation products implicated in dithranol's irritant and staining side effects [1]. Investigators focused on the molecular mechanisms of anthralin-induced irritant contact dermatitis, free radical generation, or skin discoloration can employ the 1,8-diacetate as a controlled source of these reactive metabolites without the confounding presence of free dithranol, which itself generates a broad spectrum of reactive oxygen species [1].

Formulation Development of Rate-Controlled Dithranol Delivery Systems

The penetration kinetic data from human skin studies demonstrate that acetyl ester load strongly modulates percutaneous absorption: dithranol (zero acetyl groups) penetrates in far greater amounts than the triacetate (three acetyl groups), with fundamentally different epidermal and dermal time-concentration profiles [1]. The 1,8-diacetate, carrying an intermediate acetyl load, represents a rational starting point for formulating topical delivery systems that aim to achieve a target dithranol flux profile that is greater than that attainable with the triacetate yet more controlled than that of the free drug [1]. Formulators developing short-contact or sustained-release dithranol products can use the 1,8-diacetate to explore whether di-acetylation provides an optimal balance between adequate skin penetration (to reach the viable epidermis) and reduced local irritation (by avoiding the high peak concentrations associated with free dithranol). This is especially relevant given that the triacetate prodrug concept has already been clinically validated with the commercial product Exolan [2].

Metabolic Pathway Tracing and Esterase Activity Mapping in Dermatological Models

The identification of dithranol 1,8-diacetate as a primary urinary metabolite following dermal application of radiolabeled dithranol triacetate establishes its role as the first stable intermediate in the prodrug activation sequence [1]. Researchers conducting pharmacokinetic or drug metabolism studies in dermatological models can source the 1,8-diacetate directly to: (a) calibrate analytical methods (HPLC, LC-MS) for detecting this specific intermediate in biological matrices; (b) measure the activity of cutaneous arylesterases using a chemically defined substrate with known deacetylation products; and (c) trace the sequential loss of acetyl groups (triacetate → diacetate → monoacetate → dithranol) without needing to administer the fully protected triacetate and wait for metabolic conversion [1]. This reduces experimental variability introduced by differential esterase expression across skin samples or species.

Application
Selection Property
Validation Focus
Prodrug activation SAR studies
Intermediate acetylation state (2 acetyl groups)
Deacetylation kinetics vs. enzyme‑inhibitory endpoints
Oxidative metabolite profiling
Susceptibility to oxidative dimerization
Bisanthrone and chrysazin formation in skin models
Topical formulation research
Intermediate acetyl load for penetration control
Percutaneous absorption balance vs. irritation endpoint
Cutaneous esterase activity mapping
Defined deacetylation intermediate in prodrug cascade
1,8‑diacetate detection in biological matrices
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